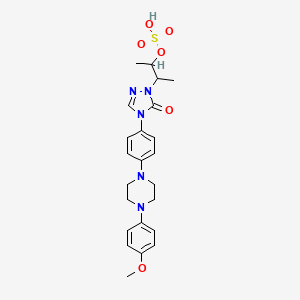
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato es un compuesto químico complejo con aplicaciones significativas en diversos campos, incluyendo la medicina, la química y la industria. Este compuesto es conocido por su estructura única, que incluye un anillo de triazol y una parte de dioxolano, lo que lo convierte en un tema de interés para investigadores y científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato implica varios pasos. Un método común incluye la reacción de 2,4-diclorofenil cetona con etilenglicol para formar el anillo de dioxolano. Este intermedio luego reacciona con derivados de triazol bajo condiciones específicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto típicamente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores y condiciones controladas de temperatura y presión para facilitar las reacciones de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato sufre diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución de halógeno son comunes debido a la presencia de átomos de cloro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Sustitución nucleofílica utilizando reactivos como el metóxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato tiene numerosas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antifúngicas y antibacterianas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato implica su interacción con dianas moleculares específicas. Se sabe que inhibe ciertas enzimas e interrumpe los procesos celulares, lo que lleva a sus efectos terapéuticos. Las vías moleculares involucradas incluyen la inhibición de la síntesis de ergosterol en células fúngicas, lo que lo hace eficaz como agente antifúngico .
Comparación Con Compuestos Similares
Compuestos similares
- Fluconazol
- Ketoconazol
- Voriconazol
Singularidad
De-1-((2-(2,4-diclorofenil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazolItraconazolSulfato destaca por su singular parte de dioxolano, que mejora su estabilidad y eficacia en comparación con otros compuestos similares. Su amplio espectro de actividad e interacciones moleculares específicas lo convierten en un compuesto valioso en diversas aplicaciones .
Propiedades
Fórmula molecular |
C23H29N5O6S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32) |
Clave InChI |
CUMSICLMMAXPEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
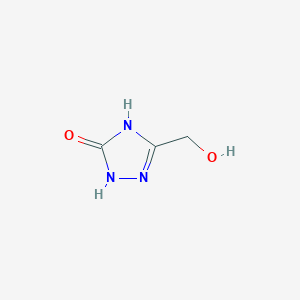
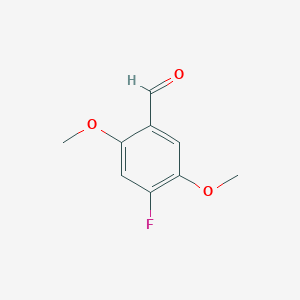
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
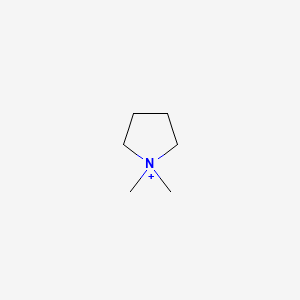
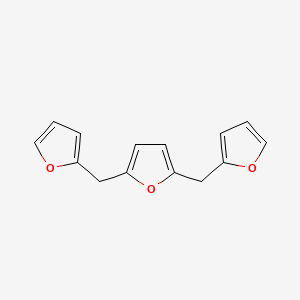

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
